AZD0095

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C27H32N8O2 |

|---|---|

Peso molecular |

500.6 g/mol |

Nombre IUPAC |

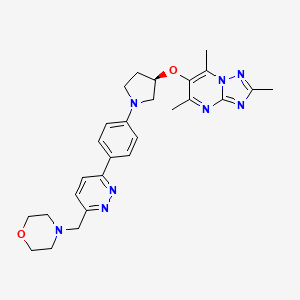

4-[[6-[4-[(3R)-3-[(2,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)oxy]pyrrolidin-1-yl]phenyl]pyridazin-3-yl]methyl]morpholine |

InChI |

InChI=1S/C27H32N8O2/c1-18-26(19(2)35-27(28-18)29-20(3)32-35)37-24-10-11-34(17-24)23-7-4-21(5-8-23)25-9-6-22(30-31-25)16-33-12-14-36-15-13-33/h4-9,24H,10-17H2,1-3H3/t24-/m1/s1 |

Clave InChI |

PHDAGSZQGNWGFE-XMMPIXPASA-N |

SMILES isomérico |

CC1=C(C(=NC2=NC(=NN12)C)C)O[C@@H]3CCN(C3)C4=CC=C(C=C4)C5=NN=C(C=C5)CN6CCOCC6 |

SMILES canónico |

CC1=C(C(=NC2=NC(=NN12)C)C)OC3CCN(C3)C4=CC=C(C=C4)C5=NN=C(C=C5)CN6CCOCC6 |

Origen del producto |

United States |

Foundational & Exploratory

AZD0095: A Deep Dive into Selective Lactate Transport Inhibition for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aberrant metabolic landscape of tumors, characterized by a profound reliance on glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect—results in the overproduction and efflux of lactate.[1] This lactate-rich and acidic tumor microenvironment (TME) is not merely a metabolic byproduct but an active promoter of tumor progression, angiogenesis, and immune evasion.[1][2] Monocarboxylate transporters (MCTs), particularly MCT4, are crucial for lactate export from cancer cells, making them a compelling target for anticancer therapies.[3] AZD0095 is a potent and highly selective inhibitor of MCT4, representing a promising therapeutic strategy to disrupt tumor metabolism and reverse lactate-driven immunosuppression. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and the signaling pathways it modulates.

Introduction to Lactate Transport in Cancer

Cancer cells reprogram their metabolism to support rapid proliferation and survival. A key feature of this reprogramming is the increased uptake of glucose and its conversion to lactate, which is then expelled from the cell to prevent intracellular acidification.[1][4] This lactate efflux is primarily mediated by monocarboxylate transporters, a family of proton-linked transmembrane proteins.[5]

-

MCT1 is broadly expressed and can facilitate both the import and export of lactate.

-

MCT4 is predominantly expressed in highly glycolytic tissues and is particularly adept at exporting lactate, especially under hypoxic conditions.[3][6]

The accumulation of extracellular lactate creates an acidic TME that has multifaceted effects on tumor progression:

-

Immune Evasion: The acidic environment and high lactate concentrations directly inhibit the function of cytotoxic T lymphocytes and natural killer (NK) cells, while promoting the activity of immunosuppressive regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[7][8]

-

Angiogenesis: Lactate can stimulate endothelial cell migration and tube formation, promoting the development of new blood vessels that supply the tumor with nutrients.[1]

-

Metabolic Symbiosis: Lactate exported by glycolytic cancer cells can be taken up and utilized as an energy source by other cancer cells in more oxygenated regions of the tumor, creating a metabolic symbiosis that supports overall tumor growth.[5]

Given the central role of MCT4 in maintaining this pro-tumorigenic environment, its selective inhibition presents a targeted approach to cancer therapy.

This compound: A Potent and Selective MCT4 Inhibitor

This compound is a clinical candidate identified as a highly potent and selective inhibitor of MCT4.[9][10][11] Its predecessor, AZD3965, was a first-in-class MCT1 inhibitor that showed preclinical antitumor activity but also highlighted the potential for MCT4 to act as a resistance mechanism.[12] The development of a selective MCT4 inhibitor like this compound addresses this challenge.

Mechanism of Action

This compound binds to the MCT4 transporter, blocking the efflux of lactate from cancer cells.[9][11] This leads to:

-

Intracellular Lactate Accumulation: The buildup of lactate inside the cancer cell disrupts intracellular pH and metabolic homeostasis.

-

Inhibition of Glycolysis: The accumulation of the end-product lactate can create a feedback loop that inhibits key glycolytic enzymes.

-

Reversal of TME Immunosuppression: By reducing the amount of lactate in the TME, this compound can alleviate the suppression of anti-tumor immune cells.[13]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Potency and Selectivity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (MCT4) | 1.3 nM | Recombinant human MCT4 | [9][10][11][14][15] |

| Selectivity (MCT1/MCT4) | >1000-fold | Recombinant human MCT1 and MCT4 | [9][11] |

| Cellular pIC50 | 8.9 | Not specified | [16] |

| Cellular Activity | 1-3 nM | Not specified | [13] |

| EC50 (MCT4 binding) | 5 nM | H358 cells | [16] |

Table 2: In Vitro Efficacy of this compound

| Assay | Cell Line | IC50 / Effect | Reference |

| Cell Proliferation | NCI-H358 (MCT4-high) | 26 nM | [10] |

| Cell Proliferation | T-cell | > 10 µM | [13][17] |

Table 3: In Vivo Efficacy of this compound

| Model | Treatment | Effect | Reference |

| NCI-H358 Xenograft | This compound (100 mg/kg, p.o. BID) + Cediranib (3 mg/kg, p.o.) | Significant tumor growth reduction | [10] |

| Syngeneic (MC-38, EMT6) | This compound + anti-PD-1 | Enhanced anti-tumor activity | [13] |

| Syngeneic (MC-38, EMT6) | This compound + anti-CTLA4 | Enhanced anti-tumor activity | [13] |

| Syngeneic (MCT1 knock-out) | This compound (10-100 mg/kg BID, p.o.) | Modulated lactate transport, increased tumor-infiltrating lymphocytes | [13][17] |

Signaling Pathways Modulated by this compound

The inhibition of MCT4 by this compound initiates a cascade of signaling events both within the cancer cell and in the broader tumor microenvironment.

Intracellular Signaling in Cancer Cells

The accumulation of intracellular lactate can have profound effects on cancer cell signaling. While the precise downstream pathways are an area of active research, potential consequences include the activation of stress-response pathways and alterations in the activity of metabolic sensors. Lactate has been shown to activate the mTORC1 pathway, a central regulator of cell growth and proliferation.[18]

Extracellular Signaling and Immune Modulation

By blocking lactate export, this compound reduces the concentration of lactate in the TME, leading to a less acidic environment. This has significant implications for immune cell function.

-

T-Cell Re-activation: Reduced extracellular lactate alleviates the suppression of cytotoxic T lymphocytes (CTLs), allowing them to recognize and kill cancer cells more effectively.

-

Modulation of Myeloid Cells: High lactate levels are known to promote the polarization of macrophages towards an immunosuppressive M2 phenotype and support the function of MDSCs. Reducing lactate can help to shift the balance towards a more pro-inflammatory, anti-tumor myeloid cell population.

-

GPR81 Signaling: Lactate can act as a signaling molecule by binding to the G-protein coupled receptor GPR81, which is expressed on various immune cells.[7][8] Activation of GPR81 by lactate can have immunosuppressive effects. By lowering extracellular lactate, this compound can interfere with this signaling axis.[7]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound, primarily adapted from the supplementary information of Goldberg et al., J Med Chem 2022.[12]

Lactate Efflux Assay

This assay measures the ability of a compound to inhibit the export of lactate from cells.

-

Cell Seeding: Seed NCI-H358 cells in a 96-well plate and culture overnight.

-

Compound Incubation: Pre-incubate cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.

-

Lactate Efflux Induction: Replace the medium with a high-glucose, low-lactate buffer to stimulate glycolysis and lactate production.

-

Sample Collection: At various time points, collect aliquots of the extracellular medium.

-

Lactate Quantification: Measure the lactate concentration in the collected samples using a commercially available lactate assay kit.[17][19]

-

Data Analysis: Calculate the rate of lactate efflux and determine the IC50 of this compound.

Cell Proliferation/Viability Assay

This assay determines the effect of this compound on the growth and viability of cancer cells.

-

Cell Seeding: Plate NCI-H358 cells in a 96-well plate at a predetermined optimal density.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate the plates for a period of 72 to 96 hours at 37°C in a CO2 incubator.[20]

-

Viability Assessment: Add a viability reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo).[21][22][23][24]

-

Signal Measurement: After an appropriate incubation period with the reagent, measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 value for cell growth inhibition.

NCI-H358 Xenograft Model

This in vivo model assesses the anti-tumor efficacy of this compound in a living organism.

-

Cell Preparation: Culture NCI-H358 cells and harvest them during the exponential growth phase. Resuspend the cells in a suitable medium, often mixed with Matrigel, to a final concentration for injection.

-

Animal Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG mice).

-

Tumor Growth Monitoring: Monitor tumor growth by regular caliper measurements.

-

Randomization and Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 100 mg/kg, p.o., BID) and any combination agents (e.g., cediranib at 3 mg/kg, p.o.) or vehicle control according to the study protocol.[10]

-

Endpoint Analysis: Continue treatment for a defined period, monitoring tumor volume and animal body weight. At the end of the study, tumors can be excised for pharmacodynamic and biomarker analysis.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of this compound to its target, MCT4, in a cellular context.

-

Cell Treatment: Treat intact cells with this compound or vehicle control.

-

Heating: Heat the cell suspensions across a range of temperatures. Ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation. For membrane proteins like MCT4, specific detergents may be required during lysis to maintain solubility.[25][26]

-

Protein Detection: Analyze the amount of soluble MCT4 remaining at each temperature using Western blotting or other protein detection methods.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Seahorse XF Analyzer Assay

This assay measures cellular metabolism in real-time by determining the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), which is a proxy for lactate efflux.

-

Cell Seeding: Plate cells in a Seahorse XF microplate.

-

Compound Treatment: Treat the cells with this compound.

-

Assay Execution: Place the microplate in the Seahorse XF Analyzer. The instrument will sequentially inject metabolic modulators (e.g., glucose, oligomycin, 2-DG for a glycolysis stress test) and measure the resulting changes in OCR and ECAR.

-

Data Analysis: Analyze the OCR and ECAR profiles to determine the effect of this compound on mitochondrial respiration and glycolysis. A decrease in ECAR upon this compound treatment would be consistent with the inhibition of lactate efflux.

Clinical Perspective

While specific clinical trial data for this compound is not yet publicly available, the preclinical data strongly support its potential as a novel anticancer agent. The ability of this compound to be combined with other therapies, such as VEGF inhibitors (cediranib) and immune checkpoint inhibitors (anti-PD-1, anti-CTLA4), suggests a broad applicability in various cancer types.[10][13] Clinical trials for its predecessor, AZD3965 (an MCT1 inhibitor), have been completed, providing valuable insights into the safety and tolerability of targeting lactate transport in patients.

Conclusion

This compound represents a highly promising, targeted approach to cancer therapy that exploits the metabolic vulnerability of glycolytic tumors. By selectively inhibiting MCT4, this compound not only disrupts cancer cell metabolism but also has the potential to remodel the tumor microenvironment, transforming it from an immunosuppressive to an immune-supportive milieu. The robust preclinical data, demonstrating both single-agent and combination activity, provide a strong rationale for the clinical development of this compound as a novel treatment for a range of solid tumors. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this exciting new agent.

References

- 1. oncodesign.com [oncodesign.com]

- 2. Lactate in the Tumor Microenvironment: An Essential Molecule in Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lactate as a signaling molecule: Journey from dead end product of glycolysis to tumor survival [imrpress.com]

- 6. MCT4 blockade increases the efficacy of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. communities.springernature.com [communities.springernature.com]

- 8. Frontiers | Lactate-Dependent Regulation of Immune Responses by Dendritic Cells and Macrophages [frontiersin.org]

- 9. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 10. Jack Q's Blog [jack-q.github.io]

- 11. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. biotech.cornell.edu [biotech.cornell.edu]

- 15. selleckchem.com [selleckchem.com]

- 16. | BioWorld [bioworld.com]

- 17. sciencellonline.com [sciencellonline.com]

- 18. Lactate jump‐starts mTORC1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. The DOT Language [bioweb.pasteur.fr]

- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 23. researchgate.net [researchgate.net]

- 24. CETSA [cetsa.org]

- 25. Lactate receptor GPR81 drives breast cancer growth and invasiveness through regulation of ECM properties and Notch ligand DLL4 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Lactate Is a Metabolic Mediator That Shapes Immune Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]

AZD0095: A Technical Guide to its High Selectivity for MCT4 Over MCT1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core attributes of AZD0095, a potent and highly selective inhibitor of Monocarboxylate Transporter 4 (MCT4). The document focuses on the quantitative data underpinning its selectivity, the detailed experimental protocols used to ascertain these metrics, and the relevant signaling pathways affected by its mechanism of action.

Quantitative Selectivity and Potency of this compound

This compound has demonstrated exceptional potency and a remarkable selectivity for MCT4 over its closely related isoform, MCT1. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes off-target effects and enhances the drug's safety profile. The key quantitative metrics for this compound are summarized in the table below.

| Parameter | This compound Value | Reference |

| MCT4 Potency | ||

| Cellular Activity (pIC50) | 8.9 | [1] |

| Cellular Activity (IC50) | 1-3 nM | [2][3] |

| EC50 (in H358 cells) | 5 nM | [1] |

| Potency (Ki) | 1.3 nM | [4][5] |

| Selectivity | ||

| MCT4 over MCT1 | >1000-fold | [2][4] |

| Effect on T-cell Proliferation | ||

| IC50 | > 10 µM | [2][3] |

Experimental Protocols

The determination of this compound's high selectivity for MCT4 over MCT1 involves a series of robust in vitro assays. The detailed protocols for these experiments are available in the supporting information of the primary publication by Goldberg FW, et al. in the Journal of Medicinal Chemistry, 2023.[6] Below is a summary of the likely methodologies employed.

Lactate Efflux Assay

This assay is fundamental to determining the functional inhibition of MCT4.

-

Objective: To measure the ability of this compound to block the export of lactate from cancer cells that predominantly express MCT4.

-

Cell Line: A cancer cell line with high MCT4 and low MCT1 expression is utilized, for instance, the NCI-H358 lung adenocarcinoma cell line.[1]

-

Methodology:

-

Cells are seeded in a multi-well plate and cultured to allow for adherence and growth.

-

The cells are then incubated with a glucose-containing medium to stimulate glycolysis and subsequent lactate production.

-

Following this, the medium is replaced with a glucose-free medium, and the cells are treated with varying concentrations of this compound or a vehicle control.

-

The amount of lactate exported into the extracellular medium over a specific time period is quantified using a lactate assay kit.

-

The concentration of this compound that inhibits 50% of lactate efflux (IC50) is then calculated.

-

Seahorse XF Analyzer Assay (Oxygen Consumption Rate)

This assay provides insights into the metabolic impact of MCT4 inhibition.

-

Objective: To assess the effect of this compound on the oxygen consumption rate (OCR), providing an indication of cellular respiration. A clean mode of action would show that the compound's effects are primarily due to MCT4 inhibition and not due to off-target effects on mitochondrial function.[1]

-

Methodology:

-

Cancer cells are seeded in a Seahorse XF cell culture microplate.

-

The cells are then treated with this compound at various concentrations.

-

The Seahorse XF Analyzer is used to measure the OCR in real-time.

-

Changes in OCR in response to the inhibitor can indicate shifts in cellular metabolism resulting from the blockade of lactate efflux.

-

Cell-Based Selectivity Assays

To confirm the selectivity for MCT4 over MCT1, experiments are conducted in cell lines with differential expression of these transporters.

-

Objective: To demonstrate that this compound has minimal inhibitory activity against MCT1.

-

Methodology:

-

Engineered Cell Lines: A cell line that is null for all major MCT isoforms (e.g., a quadruple MCT knockout rat pancreatic INS1 cell line) is engineered to express either human MCT1 or human MCT4.

-

Lactate Transport Measurement: Lactate transport into these cells is measured. This can be achieved by monitoring the intracellular pH change upon the addition of lactate using a pH-sensitive fluorescent dye.

-

Inhibition Analysis: The inhibitory effect of a range of this compound concentrations on lactate transport is measured in both the MCT1-expressing and MCT4-expressing cell lines.

-

Selectivity Calculation: The ratio of the IC50 value for MCT1 to the IC50 value for MCT4 provides the selectivity factor.

-

Signaling Pathways and Experimental Workflow

The inhibition of MCT4 by this compound initiates a cascade of events within the cancer cell and the tumor microenvironment. The following diagrams illustrate these pathways and a typical experimental workflow for assessing selectivity.

Caption: Signaling pathway initiated by this compound-mediated MCT4 inhibition.

Caption: Experimental workflow to determine this compound selectivity.

Conclusion

This compound is a highly potent and selective inhibitor of MCT4, with a selectivity of over 1000-fold compared to MCT1. This remarkable selectivity, established through rigorous in vitro functional assays, positions this compound as a promising therapeutic agent for cancers that are dependent on MCT4 for lactate efflux. The inhibition of MCT4 leads to intracellular acidification and metabolic stress in cancer cells, ultimately impacting their proliferation and survival. Furthermore, by reducing lactate in the tumor microenvironment, this compound has the potential to alleviate lactate-induced immune suppression. The detailed experimental protocols outlined in the primary literature provide a solid foundation for further research and development of this targeted cancer therapy.

References

- 1. Frontiers | Proton-coupled monocarboxylate transporters in cancer: From metabolic crosstalk, immunosuppression and anti-apoptosis to clinical applications [frontiersin.org]

- 2. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]

- 3. Monocarboxylate transporters in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Seahorse analysis of ex vivo mouse brown and white adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

AZD0095: A Technical Deep Dive into the Discovery and Preclinical Development of a Potent and Selective MCT4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD0095 is a potent and highly selective inhibitor of the monocarboxylate transporter 4 (MCT4), a key player in cancer cell metabolism and the tumor microenvironment. This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows. While extensive preclinical data underscores the potential of this compound as an oncology therapeutic, information regarding its clinical development status is not publicly available as of late 2025.

Introduction: The Rationale for Targeting MCT4 in Oncology

The Warburg effect, a metabolic hallmark of cancer, describes the propensity of cancer cells to favor aerobic glycolysis, leading to the production of large amounts of lactate. To maintain intracellular pH and sustain high glycolytic rates, cancer cells upregulate lactate transporters, primarily monocarboxylate transporters (MCTs). MCT4 is a key lactate exporter, particularly in highly glycolytic and hypoxic tumors. Its inhibition is a promising therapeutic strategy to induce intracellular acidosis, disrupt cancer cell metabolism, and modulate the tumor microenvironment.

Discovery and Preclinical Development Timeline

While a precise timeline with specific dates for the discovery and development of this compound is not publicly detailed, the key milestones can be inferred from published literature. The discovery and optimization of a novel triazolopyrimidine series of MCT4 inhibitors by AstraZeneca led to the identification of this compound as a clinical candidate. The primary scientific disclosure of this compound's discovery and preclinical profile was published in the Journal of Medicinal Chemistry in late 2022.

Quantitative Data Summary

The preclinical development of this compound has generated significant quantitative data demonstrating its potency, selectivity, and anti-cancer activity.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| In Vitro Potency | |||

| MCT4 pIC50 | 8.9 | Cellular lactate efflux assay | [1] |

| MCT4 IC50 | 1.3 nM | Not specified | [2] |

| MCT4 EC50 | 5 nM | H358 cells | [1] |

| Selectivity | |||

| MCT1/MCT4 Selectivity | >1000-fold | Not specified | [2] |

| Cellular Activity | |||

| T-cell proliferation/survival IC50 | > 10 µM | Not specified | [3] |

| In Vivo Efficacy | |||

| Dosing (syngeneic models) | 10 mg/kg (3x week) in combination | MC-38 and EMT6 (MCT1 knock-out) mouse syngeneic models | [3] |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

MCT4 Inhibition Assay (Lactate Efflux Assay)

This assay measures the ability of a compound to inhibit the export of lactate from cells.

Protocol:

-

Cell Culture: Human cancer cell lines with high MCT4 expression (e.g., H358 lung adenocarcinoma cells) are cultured to 80-90% confluency.

-

Lactate Loading: Cells are incubated with a medium containing a high concentration of L-lactate to load the cells with lactate.

-

Compound Incubation: The lactate-loaded cells are then incubated with varying concentrations of this compound or a vehicle control.

-

Lactate Efflux Measurement: The extracellular medium is collected at specific time points, and the concentration of lactate is measured using a lactate assay kit.

-

Data Analysis: The rate of lactate efflux is calculated, and IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

NCI-H358 Xenograft Model

This in vivo model assesses the anti-tumor efficacy of this compound in a human lung cancer model.

Protocol:

-

Cell Implantation: NCI-H358 cells are subcutaneously injected into the flank of immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into treatment groups and administered this compound (e.g., orally), a combination agent (e.g., cediranib, a VEGFR inhibitor), or vehicle control.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is evaluated by comparing tumor growth between the treatment and control groups.

Syngeneic Mouse Model for Immunotherapy Combination

This model evaluates the efficacy of this compound in combination with immune checkpoint inhibitors in an immunocompetent setting.

Protocol:

-

Cell Implantation: Murine cancer cells (e.g., MC-38 or EMT6 with MCT1 knockout) are subcutaneously implanted into syngeneic mice (mice with the same genetic background as the tumor cells).

-

Tumor Growth and Treatment: Once tumors are established, mice are treated with this compound, an immune checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4 antibody), the combination of both, or respective controls.

-

Efficacy Assessment: Tumor growth is monitored, and survival is recorded.

-

Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested to analyze the immune cell infiltrate by flow cytometry to understand the immunological mechanism of action.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Downstream Effects

The primary mechanism of action of this compound is the direct inhibition of the MCT4 transporter. This leads to a cascade of downstream effects that contribute to its anti-tumor activity.

References

Preclinical Profile of AZD0095: A Novel Selective MCT4 Inhibitor for Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AZD0095 is a potent and highly selective inhibitor of the monocarboxylate transporter 4 (MCT4), a key player in tumor metabolism and the regulation of the tumor microenvironment.[1][2][3][4][5] Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, known as the Warburg effect, which results in the production of large amounts of lactate.[2][3][6] MCT4 is crucial for the efflux of this lactate out of cancer cells, thereby maintaining intracellular pH and sustaining high glycolytic rates.[1][2][4] The exported lactate contributes to an acidic and immunosuppressive tumor microenvironment.[2][3][4] By inhibiting MCT4, this compound aims to induce intracellular lactate accumulation, leading to cytotoxicity in cancer cells, and to reverse lactate-driven immunosuppression in the tumor microenvironment.[2][3][4] This document provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Mechanism of Action

This compound selectively binds to and inhibits MCT4, preventing the transport of lactate across the cell membrane.[1][4] This leads to a buildup of lactate within the cancer cell, causing intracellular acidification and metabolic stress, which can ultimately trigger cell death.[1][4] Furthermore, by reducing the concentration of lactate in the tumor microenvironment, this compound is postulated to enhance the function of immune cells, such as T cells, that are suppressed by acidic conditions.[2][3][4] This dual mechanism of direct cytotoxicity and immune modulation makes MCT4 inhibition an attractive therapeutic strategy in oncology.

Figure 1: Mechanism of action of this compound.

In Vitro Studies

Biochemical and Cellular Potency

This compound demonstrates potent and selective inhibition of MCT4 in a variety of in vitro assays.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Cellular Activity (IC50) | 1-3 nM | - | [2][3] |

| pIC50 | 8.9 | Cellular Assay | [1] |

| Binding Affinity (EC50) | 5 nM | H358 cells | [1] |

| Selectivity over MCT1 | >1000-fold | - | [2][3] |

| T Cell Proliferation/Survival (IC50) | > 10 µM | - | [2][3] |

Experimental Protocols

Lactate Efflux Assay: The protocol for the lactate efflux assay is detailed in the supporting information of Goldberg et al., J Med Chem, 2023.[4] Briefly, cells are seeded in a multi-well plate and incubated with the test compound. The assay is initiated by replacing the culture medium with a buffer containing a high concentration of a non-metabolizable substrate for MCT4. The amount of lactate exported from the cells into the buffer over time is then measured using a lactate assay kit.

Seahorse XF Glycolytic Rate Assay: The Seahorse XF assay is used to measure the real-time metabolic activity of cells. The detailed protocol can be found in the supporting information of Goldberg et al., J Med Chem, 2023.[4] Cells are plated in a Seahorse XF microplate. After baseline measurements of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), inhibitors of mitochondrial respiration are injected to force the cells to rely on glycolysis. The rate of glycolysis is then determined by measuring the ECAR. This compound is added to assess its effect on the glycolytic rate.

Figure 2: General workflow for in vitro evaluation of this compound.

In Vivo Studies

This compound has demonstrated anti-tumor efficacy in both xenograft and syngeneic mouse models, particularly in combination with other anti-cancer agents.

Efficacy in Combination Therapy

| Cancer Model | Combination Agent | Dosing | Outcome | Reference |

| NCI-H358 Xenograft | Cediranib (VEGFR inhibitor) | - | Good efficacy | [1] |

| MC-38 Syngeneic | α-PD1 | This compound: 10 mg/kg (3x/week) | Enhanced anti-tumor activity | [2][3] |

| EMT6 Syngeneic (MCT1 knock-out) | α-PD1 or α-CTLA4 | This compound: 10 mg/kg (3x/week) | Enhanced anti-tumor activity | [2][3] |

| Mouse Syngeneic Models | α-PD1 | This compound: 10-100 mg/kg (BID) | Increased tumor-infiltrating lymphocytes and cytotoxic T cells | [2][3] |

Experimental Protocols

NCI-H358 Xenograft Study: The detailed protocol for the NCI-H358 xenograft study is available in the supporting information of Goldberg et al., J Med Chem, 2023.[4] Nude mice are subcutaneously implanted with NCI-H358 human lung adenocarcinoma cells. Once tumors reach a specified size, mice are randomized into treatment groups. This compound is administered orally, and cediranib is administered as per the established protocol. Tumor volume and body weight are monitored throughout the study.

MC-38 and EMT6 Syngeneic Studies: Protocols for syngeneic mouse models are described in the AACR 2019 abstract by Critchlow et al.[2][3] C57BL/6 mice are subcutaneously inoculated with MC-38 or EMT6 (MCT1 knock-out) murine cancer cells. After tumor establishment, mice are treated with this compound (oral administration) and/or checkpoint inhibitors (intraperitoneal injection). Tumor growth is monitored, and at the end of the study, tumors may be excised for analysis of the tumor microenvironment, including immune cell infiltration by flow cytometry.

Figure 3: General workflow for in vivo efficacy studies of this compound.

Pharmacokinetics

Preclinical data suggests that this compound possesses suitable pharmacokinetic properties for oral administration.[1] The compound is described as having good solubility and permeability, with good predicted absorption in humans at clinically relevant doses.[1] No predicted drug-drug interaction issues have been reported.[1]

Conclusion

This compound is a promising novel oncology candidate with a unique dual mechanism of action that targets both tumor cell metabolism and the immunosuppressive tumor microenvironment. Its high potency and selectivity for MCT4, coupled with favorable preclinical efficacy and pharmacokinetic properties, support its continued development as a potential cancer therapeutic. The preclinical data, particularly the synergistic effects observed in combination with checkpoint inhibitors and VEGFR inhibitors, highlight the potential for this compound to be a valuable component of future combination cancer therapies. Further investigation into predictive biomarkers and patient selection strategies will be crucial for the successful clinical translation of this innovative therapeutic approach.

References

- 1. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. MCT4 blockade increases the efficacy of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of AZD0095 on Tumor Microenvironment Acidity: A Technical Guide

Executive Summary: The tumor microenvironment (TME) is frequently characterized by acidic conditions, primarily due to the metabolic reprogramming of cancer cells towards aerobic glycolysis, known as the Warburg effect. This acidic milieu promotes tumor progression, metastasis, and immunosuppression. A key driver of this extracellular acidification is the efflux of lactic acid from cancer cells, a process mediated by monocarboxylate transporters (MCTs). AZD0095 is a potent, selective, and orally bioavailable inhibitor of MCT4, a transporter highly expressed in glycolytic tumors and associated with lactate export under hypoxic conditions. By blocking MCT4, this compound prevents lactate efflux, leading to intracellular lactate accumulation and a subsequent reversal of extracellular acidity. This guide details the mechanism of this compound, summarizes the quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the key pathways and workflows involved in its action and evaluation.

Introduction: The Acidic Tumor Microenvironment

A hallmark of solid tumors is an inverted pH gradient, where the intracellular pH (pHi) is neutral to slightly alkaline (pH 7.1-7.7), while the extracellular pH (pHe) is acidic (pH 6.5-7.0).[1][2][3] This acidification is largely a consequence of the Warburg effect, where cancer cells favor glycolysis for energy production even in the presence of oxygen.[4][5][6] This metabolic shift results in the production of large quantities of lactic acid, which is then exported out of the cell.[7][8][9]

The resulting acidic TME is not a mere byproduct of tumor metabolism but an active contributor to malignancy. It facilitates immune escape by suppressing the function of effector immune cells like CD8+ T lymphocytes and Natural Killer (NK) cells, whose activity is impaired under low pH conditions.[5][6][10] Furthermore, acidosis promotes invasion and metastasis by activating proteases and remodeling the extracellular matrix.[6] Therefore, targeting the mechanisms that establish and maintain TME acidity is a promising therapeutic strategy.

The Role of Monocarboxylate Transporter 4 (MCT4) in TME Acidity

Monocarboxylate transporters are a family of proton-coupled symporters responsible for transporting lactate and other monocarboxylates across the plasma membrane. MCT4, in particular, is associated with the export of lactic acid from highly glycolytic cells, especially under hypoxic conditions, which are common within solid tumors.[7][8][9] The expression of MCT4 is often upregulated in various cancers and is driven by the hypoxia-inducible factor 1 (HIF-1).[6] By extruding lactate and protons from the cancer cell, MCT4 plays a direct role in acidifying the TME while simultaneously preventing cytotoxic levels of lactate from accumulating intracellularly.[8][9] This makes MCT4 a critical node in maintaining the metabolic and pH homeostasis required for tumor survival and progression.

This compound: A Potent and Selective MCT4 Inhibitor

This compound is a clinical candidate from a triazolopyrimidine chemical series, identified and optimized as a highly potent and selective inhibitor of MCT4.[7][8][9] It was developed to block lactate efflux from cancer cells, thereby targeting the metabolic vulnerability of tumors reliant on glycolysis. Its high selectivity for MCT4 over other isoforms, particularly MCT1, is a key feature, minimizing potential off-target effects.[4][7][8] Preclinical data demonstrate that this compound has suitable properties for oral administration and exhibits a clean mechanism of action.[7][8]

Mechanism of Action: Reversing TME Acidity and Immunosuppression

The primary mechanism of action for this compound is the direct inhibition of the MCT4 transporter. This blockade has two major consequences:

-

Intracellular Lactate Accumulation: By preventing lactate export, this compound forces lactate and protons to accumulate inside the cancer cell. This can lead to intracellular acidification and metabolic stress, ultimately resulting in the inhibition of cell proliferation and potentially cytotoxicity in MCT4-dependent tumors.[7][8][9]

-

Reduction of Extracellular Acidity: By halting the efflux of lactic acid, this compound reduces its concentration in the TME. This leads to an increase in the extracellular pH, thereby neutralizing the acidic conditions.[2][11] This normalization of the TME pH is hypothesized to reverse the local immunosuppression, allowing for enhanced infiltration and function of anti-tumor immune cells.[4][5]

Preclinical studies have shown that this mechanism can enhance the efficacy of immune checkpoint inhibitors, as the restored immune function complements the action of agents like anti-PD-1/PD-L1 antibodies.[2][4][5][11]

Figure 1: Mechanism of this compound in reversing TME acidity and immunosuppression.

Quantitative Data Summary

The preclinical evaluation of this compound has generated key quantitative data regarding its potency, selectivity, and in vivo effects on the TME.

| Parameter | Value | Cell Line / Model | Reference |

| Potency (Lactate Efflux) | 1.3 nM (pIC50 = 8.9) | N/A | [7][8] |

| Cellular Activity | 1-3 nM | MCT4-expressing cells | [4][5] |

| Selectivity vs. MCT1 | >1000-fold | N/A | [4][7][8] |

| T-Cell Proliferation IC50 | > 10 µM | T-Cells | [4][5] |

| Table 1: In Vitro Potency and Selectivity of this compound. |

| Parameter | Treatment Group | Result | Model System | Reference |

| Intratumoral pH | Control (Isotype) | Acidic | MC38 Syngeneic Model | [2][11] |

| MCT4i + aPD-L1 | Increased pH (Less Acidic) | MC38 Syngeneic Model | [2][11] | |

| Lactate Efflux | This compound Treatment | Reduced | 3D CRC Spheroids | [11] |

| Table 2: In Vivo and Ex Vivo Modulation of the Tumor Microenvironment. |

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing the findings on this compound. Below are summarized protocols for key assays cited in the literature.

In Vitro Lactate Efflux Assay

This assay measures the ability of a compound to inhibit the export of lactate from cancer cells.

-

Cell Culture: MCT4-expressing cancer cells (e.g., NCI-H358) are cultured in appropriate media to confluence in 96-well plates.[12]

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.

-

Lactate Efflux Initiation: The media is replaced with a glucose-rich, low-lactate buffer to stimulate glycolysis and subsequent lactate export.

-

Sample Collection: At designated time points, the supernatant is collected.

-

Lactate Quantification: The concentration of lactate in the supernatant is measured using a commercially available lactate assay kit, which typically relies on an enzymatic reaction that produces a colorimetric or fluorescent signal.

-

Data Analysis: The rate of lactate efflux is calculated and plotted against the concentration of this compound to determine the IC50 value.

In Vivo Syngeneic Mouse Model and TME pH Measurement

This protocol describes the in vivo evaluation of this compound's effect on tumor growth and TME acidity, as performed in studies combining an MCT4 inhibitor with immune checkpoint blockade.[2][11]

-

Animal Model: C57BL/6 mice are used for the syngeneic model.

-

Tumor Implantation: 1x10^6 MC38 colon adenocarcinoma cells are injected subcutaneously into the flank of the mice. Tumor growth is monitored regularly.

-

Treatment Regimen: When tumors reach a specified volume, treatment is initiated. A representative regimen includes:

-

Endpoint Analysis - Tumor pH Measurement:

-

At the study endpoint (e.g., after 2-3 treatment cycles), animals are anesthetized.

-

A microprobe pH meter is inserted directly into the tumor tissue.

-

pH readings are taken at multiple depths (e.g., 1, 2, and 3 mm) to account for tumor heterogeneity.[2][11]

-

Median pH values are calculated and compared between treatment groups.

-

-

Endpoint Analysis - Immune Infiltration: Tumors are excised, dissociated into single-cell suspensions, and analyzed by flow cytometry to quantify the infiltration of various immune cell populations (e.g., CD8+ T-cells, NK cells).

Figure 2: Preclinical experimental workflow for evaluating this compound.

Conclusion

This compound represents a targeted therapeutic approach aimed at exploiting the metabolic vulnerabilities of glycolytic tumors. By selectively inhibiting MCT4, it directly counteracts a key mechanism responsible for creating the acidic and immunosuppressive tumor microenvironment. Preclinical data strongly support its mechanism of action, demonstrating potent inhibition of lactate efflux and, crucially, an increase in intratumoral pH in vivo. This normalization of the TME provides a strong rationale for its combination with immunotherapies, where it has the potential to reverse lactate-driven immune suppression and improve therapeutic outcomes. The continued investigation of this compound in clinical settings will be critical to validating this promising strategy for cancer treatment.

References

- 1. mdpi.com [mdpi.com]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. The reversed intra- and extracellular pH in tumors as a unified strategy to chemotherapeutic delivery using targeted nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tumor pH and its measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Association between pH regulation of the tumor microenvironment and immunological state [frontiersin.org]

- 7. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Evaluating pH in the Extracellular Tumor Microenvironment Using CEST MRI and Other Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. MCT4 blockade increases the efficacy of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

AZD0095 In Vitro Cell-Based Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD0095 is a potent and highly selective inhibitor of the monocarboxylate transporter 4 (MCT4), a key protein involved in the transport of lactate out of highly glycolytic cells, such as many cancer cells.[1] By blocking MCT4, this compound disrupts the metabolic activity of cancer cells, leading to an accumulation of intracellular lactate and subsequent inhibition of cell proliferation.[1][2] This document provides detailed protocols for essential in vitro cell-based assays to characterize the activity of this compound, along with data presentation and visualizations to support experimental design and interpretation.

Mechanism of Action: MCT4 Inhibition

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, known as the Warburg effect, which results in the production of large amounts of lactate.[3] To maintain intracellular pH and sustain high glycolytic rates, cancer cells upregulate MCT4 to export lactate into the tumor microenvironment.[4] this compound specifically targets and inhibits MCT4, leading to intracellular lactate accumulation, disruption of cellular metabolism, and ultimately, suppression of tumor cell growth.[1][2]

Quantitative Data Summary

The following table summarizes the in vitro potency and selectivity of this compound from publicly available data.

| Parameter | Value | Cell Line/System | Reference |

| Cellular Activity | 1-3 nM | Not specified | [3] |

| pIC50 | 8.9 | Not specified | [1] |

| EC50 | 5 nM | H358 cells | [1] |

| Potency | 1.3 nM | Not specified | [2] |

| Selectivity vs. MCT1 | >1000-fold | Not specified | [3] |

| T-cell Proliferation IC50 | > 10 µM | T-cells | [3] |

Experimental Protocols

Lactate Efflux Assay

This assay measures the ability of this compound to inhibit the export of lactate from cancer cells.

Workflow:

Protocol:

-

Cell Seeding: Seed cancer cells known to express MCT4 (e.g., lung adenocarcinoma cell lines) in a 96-well plate at a density of 2 x 104 cells/well and allow them to adhere overnight.

-

Compound Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

-

Lactate Production: To stimulate lactate production, the medium can be replaced with a high-glucose medium.

-

Sample Collection: At various time points (e.g., 0, 1, 2, 4, and 6 hours), collect a small aliquot of the culture supernatant.

-

Lactate Measurement: Measure the lactate concentration in the collected supernatants using a commercially available lactate assay kit, following the manufacturer's instructions.

-

Data Analysis: Plot the lactate concentration over time for each treatment condition. The inhibition of lactate efflux can be quantified by comparing the rate of lactate accumulation in the supernatant of this compound-treated cells to that of vehicle-treated cells.

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of cancer cells.

Workflow:

References

- 1. | BioWorld [bioworld.com]

- 2. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: AZD0095 Combination Therapy with Checkpoint Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD0095 is a potent and highly selective inhibitor of the monocarboxylate transporter 4 (MCT4). In the tumor microenvironment, cancer cells exhibiting the Warburg effect rely on MCT4 to export lactate, a byproduct of aerobic glycolysis. This lactate efflux contributes to an acidic and immunosuppressive microenvironment, hindering the activity of anti-tumor immune cells. By inhibiting MCT4, this compound is designed to increase intracellular lactate in cancer cells, leading to cytotoxicity, and to reverse lactate-driven immunosuppression, thereby enhancing the efficacy of immunotherapies such as checkpoint inhibitors.

Preclinical studies have demonstrated that the combination of this compound with checkpoint inhibitors, including anti-PD-1 and anti-CTLA-4 antibodies, results in enhanced anti-tumor activity. This is attributed to an increase in tumor-infiltrating lymphocytes (TILs), particularly cytotoxic T cells, and a reduction in immunosuppressive myeloid cells within the tumor microenvironment. These application notes provide an overview of the preclinical data and detailed protocols for key experiments to evaluate the combination therapy of this compound with checkpoint inhibitors.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Potency | |||

| Cell pIC50 | 8.9 | Not specified | [1] |

| EC50 | 5 nM | H358 cells (MCT4 binding) | [1] |

| Potency | 1.3 nM | Not specified | [2] |

| Cellular Activity | 1-3 nM | Not specified | [1][3] |

| Selectivity | |||

| MCT1 Selectivity | >1000-fold | Over MCT1 | [1][2][3] |

| Toxicity | |||

| T cell proliferation/survival IC50 | > 10 µM | In vitro T cell assays | [1][3] |

Table 2: In Vivo Dosing for Combination Therapy Studies

| Agent | Dose | Dosing Schedule | Mouse Model | Reference |

| This compound | 10-100 mg/kg | Twice daily (BID), oral | MC-38 and EMT6 (MCT1 knock-out) | [1][3] |

| α-PD-1 | 10 mg/kg | 3 times per week | MC-38 and EMT6 (MCT1 knock-out) | [1][3] |

| α-CTLA-4 | 10 mg/kg | 3 times per week | MC-38 and EMT6 (MCT1 knock-out) | [1][3] |

Signaling Pathways and Experimental Workflows

Figure 1: this compound Mechanism of Action.

Figure 2: Preclinical Evaluation Workflow.

Experimental Protocols

In Vitro Assays

1. Lactate Efflux Assay

This protocol is adapted from the supplementary information of Goldberg et al., J Med Chem 2023.

-

Cell Lines: Cancer cell lines with known MCT4 expression (e.g., H358 lung adenocarcinoma).

-

Reagents:

-

This compound

-

Cell culture medium (e.g., RPMI-1640)

-

Lactate assay kit

-

-

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Wash the cells and replace the medium with a low-glucose medium to stimulate glycolysis.

-

Treat the cells with a dose range of this compound or vehicle control.

-

Incubate for a defined period (e.g., 2-4 hours).

-

Collect the supernatant to measure extracellular lactate concentration using a lactate assay kit.

-

Normalize the lactate concentration to the cell number or protein content in each well.

-

Calculate the IC50 of this compound for lactate efflux inhibition.

-

2. T Cell Proliferation Assay

-

Cells: Human or mouse T cells (e.g., from peripheral blood mononuclear cells or splenocytes).

-

Reagents:

-

This compound

-

Lactic acid

-

T cell activation reagents (e.g., anti-CD3/CD28 antibodies)

-

Cell proliferation dye (e.g., CFSE) or reagent (e.g., BrdU)

-

-

Protocol:

-

Isolate T cells and label them with a proliferation dye if applicable.

-

Culture T cells in the presence or absence of a range of concentrations of lactic acid to establish immunosuppressive conditions.

-

To these cultures, add a dose range of this compound or vehicle control.

-

Stimulate T cell proliferation with anti-CD3/CD28 antibodies.

-

Incubate for 3-5 days.

-

Measure T cell proliferation by flow cytometry (for dye dilution) or using a plate reader (for colorimetric assays). This will assess the ability of this compound to reverse lactate-induced suppression of T cell proliferation.

-

In Vivo Studies

1. Syngeneic Mouse Models

-

Animal Models: C57BL/6 mice for the MC-38 colon adenocarcinoma model. For studies specifically investigating the role of MCT4 in the absence of MCT1, EMT6 breast cancer cells with MCT1 knockout can be used in an appropriate mouse strain.

-

Tumor Implantation:

-

Culture MC-38 or EMT6 (MCT1 knock-out) cells to ~80% confluency.

-

Harvest and resuspend the cells in a sterile solution (e.g., PBS or Matrigel).

-

Subcutaneously inject an appropriate number of cells (e.g., 1 x 10^6) into the flank of the mice.

-

-

Treatment Schedule:

-

Allow tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment groups (e.g., Vehicle, this compound alone, checkpoint inhibitor alone, combination).

-

Administer this compound orally, twice daily, at the desired dose.

-

Administer the checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4) intraperitoneally, three times a week.

-

Monitor tumor growth by caliper measurements at regular intervals.

-

Monitor animal body weight and overall health.

-

-

Endpoint Analysis:

-

Continue treatment and monitoring until tumors reach a predetermined endpoint or for a specified duration.

-

At the end of the study, tumors can be harvested for further analysis (e.g., flow cytometry).

-

For survival studies, monitor animals until the defined endpoint.

-

2. Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

-

Sample Preparation:

-

Excise tumors and mechanically dissociate them.

-

Digest the tumor tissue with an enzyme cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.

-

Filter the cell suspension to remove debris.

-

(Optional) Perform red blood cell lysis.

-

-

Antibody Staining:

-

Stain the single-cell suspension with a viability dye.

-

Block Fc receptors to prevent non-specific antibody binding.

-

Stain with a panel of fluorescently conjugated antibodies to identify immune cell populations. A recommended panel for T cells and myeloid cells in the MC-38 model includes:

-

T Cells: CD45, CD3, CD4, CD8, FoxP3 (for regulatory T cells), and activation/exhaustion markers like PD-1, TIM-3, LAG-3.

-

Myeloid Cells: CD45, CD11b, Ly6G, Ly6C, F4/80, and markers for M1/M2 macrophage polarization.

-

-

-

Data Acquisition and Analysis:

-

Acquire the stained samples on a flow cytometer.

-

Analyze the data to quantify the proportions and activation status of different immune cell subsets within the tumor microenvironment.

-

Conclusion

The combination of the MCT4 inhibitor this compound with checkpoint inhibitors presents a promising therapeutic strategy to overcome the immunosuppressive tumor microenvironment and enhance anti-tumor immunity. The provided protocols offer a framework for the preclinical evaluation of this combination therapy, enabling researchers to investigate its efficacy and mechanism of action in relevant cancer models. Further investigation into optimal dosing schedules and the identification of predictive biomarkers will be crucial for the clinical translation of this approach.

References

Synergistic Anti-Cancer Effects of Cediranib and AZD0095: Application Notes and Protocols

For Immediate Release

This document provides detailed application notes and experimental protocols for researchers investigating the synergistic anti-tumor effects of Cediranib and the novel monocarboxylate transporter 4 (MCT4) inhibitor, AZD0095. The combination of these two agents presents a promising therapeutic strategy by concurrently targeting tumor angiogenesis and cellular metabolism.

Introduction

Cediranib is a potent oral pan-vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitor, playing a crucial role in inhibiting angiogenesis, a vital process for tumor growth and metastasis. This compound is a first-in-class, selective, and orally active inhibitor of MCT4. MCT4 is a key transporter of lactic acid out of cancer cells, a process that is critical for maintaining the high glycolytic rate characteristic of many tumors, often referred to as the Warburg effect. The inhibition of MCT4 leads to an accumulation of intracellular lactate, disrupting cancer cell metabolism. The combination of Cediranib and this compound has demonstrated promising preclinical efficacy, suggesting a synergistic relationship that warrants further investigation.

Mechanism of Action and Rationale for Combination

Cediranib exerts its anti-cancer effects by blocking the signaling pathways of all three VEGF receptors (VEGFR-1, -2, and -3). This inhibition leads to a reduction in tumor neovascularization, thereby limiting the supply of oxygen and nutrients to the tumor.

This compound targets the metabolic vulnerability of cancer cells. By inhibiting MCT4, this compound traps lactic acid within the cancer cells, leading to intracellular acidification and disruption of glycolytic flux. This can induce cellular stress and apoptosis.

The synergistic potential of combining Cediranib and this compound lies in the dual targeting of two critical cancer hallmarks: angiogenesis and metabolism. The anti-angiogenic effect of Cediranib can induce a hypoxic tumor microenvironment, which often leads to an upregulation of glycolysis and increased lactate production. This metabolic adaptation can be effectively countered by this compound, creating a synthetic lethal interaction.

Data Presentation

In Vivo Efficacy in NCI-H358 Xenograft Model

A preclinical study in a human lung cancer NCI-H358 xenograft mouse model demonstrated the anti-tumor efficacy of the Cediranib and this compound combination. While this compound as a single agent did not show efficacy, its combination with a VEGFR inhibitor like Cediranib resulted in anti-tumor activity[1].

| Treatment Group | Dosage | Administration Route | Dosing Schedule | Antitumor Efficacy |

| Vehicle Control | - | Oral (p.o.) | - | - |

| This compound | 100 mg/kg | Oral (p.o.) | Twice daily (b.i.d.) | No efficacy as a single agent[1] |

| Cediranib | 3 mg/kg | Oral (p.o.) | Once daily (q.d.) | - |

| This compound + Cediranib | 100 mg/kg + 3 mg/kg | Oral (p.o.) | b.i.d. + q.d. | Showed anti-tumor efficacy[1] |

Detailed quantitative data on tumor growth inhibition (e.g., tumor volumes, percent inhibition) for all treatment groups were not publicly available in the reviewed literature. Researchers are encouraged to establish these parameters in their own studies.

Experimental Protocols

In Vivo NCI-H358 Xenograft Study

This protocol is based on the methodology described for the preclinical evaluation of this compound in combination with a VEGFR inhibitor[1].

1. Cell Culture:

-

Culture NCI-H358 human non-small cell lung cancer cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

-

Utilize immunodeficient mice (e.g., BALB/c nude or NOD-SCID).

-

Subcutaneously implant NCI-H358 cells (typically 5 x 10^6 to 10 x 10^6 cells in a suspension of media and Matrigel) into the flank of each mouse.

3. Tumor Growth and Treatment Initiation:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups as detailed in the data table above.

4. Drug Preparation and Administration:

-

Prepare Cediranib and this compound in a suitable vehicle for oral administration.

-

Administer the drugs according to the specified dosages and schedules.

5. Monitoring and Endpoints:

-

Measure tumor volume and body weight 2-3 times per week.

-

The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include overall survival and analysis of biomarkers from tumor tissue.

6. Tissue Collection and Analysis:

-

At the end of the study, euthanize the mice and collect tumor tissues for further analysis (e.g., histology, immunohistochemistry, Western blotting) to investigate the underlying mechanisms of the synergistic effect.

Visualizations

Signaling Pathways and Mechanisms of Action

Caption: Combined inhibition of angiogenesis and lactate efflux.

Experimental Workflow for In Vivo Synergy Study

Caption: Workflow for the in vivo xenograft study.

References

Application Notes and Protocols: Measuring Intracellular Lactate Levels after AZD0095 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD0095 is a highly potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4)[1][2]. MCT4 is a critical plasma membrane protein responsible for the efflux of lactate from highly glycolytic cells, a hallmark of many cancer types known as the Warburg effect[1][3]. In the tumor microenvironment, high levels of lactate contribute to acidosis, immune suppression, and cancer progression[3][4]. By blocking MCT4, this compound prevents lactate export, leading to an accumulation of intracellular lactate and subsequent cytotoxicity in cancer cells that rely on this transporter[1][4]. This application note provides a detailed protocol for measuring the increase in intracellular lactate levels in cancer cells following treatment with this compound, a key pharmacodynamic marker of its activity.

Signaling Pathway Overview

The expression of MCT4 is significantly upregulated in many cancers, often in response to hypoxic conditions within the tumor microenvironment. A key regulator of this process is the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α)[5][6][7]. Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to hypoxia-response elements (HREs) in the promoter region of target genes, including SLC16A3 (the gene encoding MCT4), to drive their transcription[5][8]. The PI3K/Akt signaling pathway, frequently activated in cancer, has also been shown to regulate MCT4 expression, potentially through its influence on HIF-1α activity[9]. Inhibition of MCT4 with this compound leads to a buildup of intracellular lactate, which can disrupt cellular metabolism and induce cell death[1][10].

Caption: Signaling pathway of MCT4 regulation and this compound inhibition.

Experimental Protocol: Measurement of Intracellular Lactate

This protocol is designed for the colorimetric or fluorometric measurement of intracellular L-lactate in cultured cells treated with this compound. Commercially available lactate assay kits are recommended for this purpose. The following is a generalized protocol; always refer to the specific manufacturer's instructions for the kit you are using.

Materials:

-

Cancer cell line of interest (e.g., MCT4-expressing)

-

Cell culture medium and supplements

-

This compound (and appropriate vehicle control, e.g., DMSO)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)[11]

-

10 kDa molecular weight cut-off (MWCO) spin filters[12]

-

L-Lactate Assay Kit (colorimetric or fluorometric)

-

96-well microplate (clear for colorimetric, black for fluorometric assays)

-

Microplate reader

Experimental Workflow:

References

- 1. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The plasma membrane lactate transporter MCT4, but not MCT1, is up-regulated by hypoxia through a HIF-1alpha-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxygen tension controls the expression of the monocarboxylate transporter MCT4 in cultured mouse cortical astrocytes via a hypoxia-inducible factor-1α-mediated transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Functional screening identifies MCT4 as a key regulator of breast cancer cell metabolism and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antitumor effects of lactate transport inhibition on esophageal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for AZD0095 in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD0095 is a potent and highly selective inhibitor of the monocarboxylate transporter 4 (MCT4). MCT4 is a key transporter responsible for the efflux of lactate from glycolytic cells, a process that is frequently upregulated in the tumor microenvironment.[1] By inhibiting MCT4, this compound leads to an accumulation of intracellular lactate, disrupting the metabolic processes of cancer cells and modulating the tumor microenvironment.[1] This mechanism of action makes this compound a promising candidate for cancer therapy, particularly in combination with other anti-cancer agents such as checkpoint inhibitors. These application notes provide a detailed overview of the recommended dosages, experimental protocols, and relevant biological pathways for the use of this compound in in vivo animal studies.

Data Presentation

Table 1: Recommended Dosage of this compound for In Vivo Mouse Studies

| Compound | Dosage Range | Route of Administration | Frequency | Animal Model | Notes |

| This compound | 10-100 mg/kg | Oral (p.o.) | Twice daily (BID) | Syngeneic mouse models (e.g., MC-38, EMT6) | Effective in modulating lactate transport and enhancing anti-tumor immunity. |

Table 2: Example Combination Therapy Regimen

| Primary Agent | Dosage | Combination Agent | Dosage | Animal Model | Purpose |

| This compound | 10-100 mg/kg (p.o., BID) | Anti-PD-1 antibody | 10 mg/kg (i.p., 3x/week) | MC-38, EMT6 | To enhance anti-tumor activity of checkpoint inhibitors. |

| This compound | 10-100 mg/kg (p.o., BID) | Anti-CTLA-4 antibody | 10 mg/kg (i.p., 3x/week) | MC-38, EMT6 | To enhance anti-tumor activity of checkpoint inhibitors. |

| This compound | Not explicitly stated | Cediranib (VEGFR inhibitor) | 3-6 mg/kg (p.o., daily) | NCI-H358 xenograft | To achieve good preclinical efficacy through dual targeting of tumor metabolism and angiogenesis.[1] |

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

Experimental Workflow for In Vivo Efficacy Study

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

-

Vehicle Preparation: A common vehicle for oral administration in mice is 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in sterile water. Prepare this solution under sterile conditions.

-

This compound Formulation:

-

Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study cohort.

-

Weigh the appropriate amount of this compound powder.

-

Gradually add the vehicle to the powder while continuously vortexing or sonicating to ensure a homogenous suspension. The final concentration should be such that the desired dose can be administered in a volume of approximately 100 µL (not exceeding 200 µL) per 20g mouse.

-

Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Model

-

Animal Model: Utilize an appropriate syngeneic mouse model, such as C57BL/6 mice for MC-38 colon adenocarcinoma cells or BALB/c mice for EMT6 breast cancer cells.

-

Tumor Cell Implantation:

-

Culture tumor cells to ~80% confluency.

-

Harvest and resuspend the cells in a suitable medium (e.g., sterile PBS or Matrigel) at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Allow the tumors to grow until they reach a palpable size (e.g., 50-100 mm³).

-

Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).

-

Randomize the mice into treatment groups with comparable average tumor volumes.

-

-

Treatment Administration:

-

Vehicle Control Group: Administer the vehicle solution orally (p.o.) twice daily (BID).

-

This compound Monotherapy Group: Administer this compound (10-100 mg/kg) orally (p.o.) twice daily (BID).

-

Combination Therapy Group: Administer this compound as above. For checkpoint inhibitors like anti-PD-1, administer intraperitoneally (i.p.) at the specified dose and schedule (e.g., 10 mg/kg, 3 times per week).

-

-

Monitoring and Endpoints:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the animals for any signs of toxicity or distress.

-

Euthanize the animals when the tumors reach the predetermined endpoint size as per institutional guidelines, or if there are signs of significant morbidity.

-

-

Data Analysis:

-

Plot tumor growth curves for each treatment group.

-

Perform statistical analysis to compare the anti-tumor efficacy between the different treatment groups.

-

At the end of the study, tumors can be harvested for further analysis (e.g., immunohistochemistry, flow cytometry) to assess changes in the tumor microenvironment.

-

Disclaimer: These protocols are intended as a general guide. Researchers should adapt them as necessary based on their specific experimental design and institutional animal care and use committee (IACUC) guidelines. The optimal dosage of this compound may vary depending on the animal model and the specific tumor type being studied. It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific application.

References

Application Note: A Protocol for Assessing the Metabolic Effects of the MCT4 Inhibitor AZD0095 Using the Seahorse XF Analyzer

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellular metabolism, comprising two primary energy-producing pathways—glycolysis and mitochondrial oxidative phosphorylation (OXPHOS)—is fundamental to cell function and is often reprogrammed in disease states like cancer.[1][2] The Warburg effect, a metabolic hallmark of many cancer cells, describes the preference for anaerobic glycolysis even when oxygen is plentiful.[2] This process generates large amounts of lactate, which is subsequently exported from the cell to maintain intracellular pH and a high glycolytic rate.[3][4]

Monocarboxylate Transporter 4 (MCT4) is a key protein responsible for this lactate efflux.[3][4] Its inhibition presents a promising therapeutic strategy for targeting glycolytically dependent tumors. AZD0095 is a novel, potent, and highly selective inhibitor of MCT4.[3][4][5][6] By blocking MCT4, this compound is expected to cause intracellular lactate accumulation, disrupt the tumor's metabolic state, and potentially reduce the immunosuppressive effects of lactate in the tumor microenvironment.[3][6]

The Agilent Seahorse XF Analyzer is a powerful tool for investigating cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) of live cells in a multi-well format.[2][7] OCR is an indicator of mitochondrial respiration, while ECAR is largely a result of glycolysis-derived lactate efflux.[2] This application note provides detailed protocols for using the Seahorse XF platform to characterize the metabolic consequences of treating cancer cells with this compound.

This compound Mechanism of Action

This compound selectively inhibits the Monocarboxylate Transporter 4 (MCT4), which is crucial for exporting lactate from highly glycolytic cells. This blockade leads to an accumulation of intracellular lactate, which can disrupt cellular pH balance and inhibit the glycolytic pathway through feedback mechanisms, thereby altering the cell's metabolic phenotype.

Experimental Workflow

The overall workflow for conducting a Seahorse XF assay to study the effects of this compound involves several key stages, from initial cell culture preparation to final data analysis. A successful experiment depends on careful planning and execution at each step.

Experimental Protocols

Preliminary Steps: Optimization

Before assessing the effects of this compound, it is critical to optimize assay conditions for the specific cell line being used.

-

Cell Seeding Density: Optimal cell density ensures that the metabolic rates fall within the instrument's dynamic range.[8][9] Test a range of densities to achieve 75-90% confluency in a monolayer on the day of the assay.[9] After the assay, normalize OCR/ECAR data to cell number or protein content per well.[10][11]

| Parameter | Recommendation for 96-well Plate |

| Adherent Cells | Test 0.5 x 10⁴, 1 x 10⁴, 2 x 10⁴, and 4 x 10⁴ cells/well. |

| Suspension Cells | Test 5 x 10⁴, 1 x 10⁵, and 2 x 10⁵ cells/well (requires plate coating). |

| Target Basal OCR | 50-400 pmol/min (varies by analyzer model). |

| Target Basal ECAR | 20-120 mpH/min (varies by analyzer model). |

-

This compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound. Given its high potency (cellular activity in the 1-3 nM range), a starting test range of 1 nM to 1 µM is recommended.[6] The goal is to identify a concentration that elicits a clear metabolic effect without causing widespread cell death during the assay period.

Protocol: Seahorse XF Glycolysis Stress Test

This assay measures key parameters of glycolytic flux by directly monitoring ECAR after sequential injections of glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (2-DG, a glycolysis inhibitor).[1][12] This is the most direct test to observe the effects of MCT4 inhibition.

Materials:

-

Seahorse XF96 or XFe96 Analyzer

-

Seahorse XF Cell Culture Microplates and Sensor Cartridges[13]

-

Seahorse XF Calibrant[14]

-

Seahorse XF Base Medium (e.g., DMEM), minimal phenol red[13]

-

Supplements: L-glutamine, pH 7.4[1]

-

Agilent Seahorse XF Glycolysis Stress Test Kit (Glucose, Oligomycin, 2-DG)[1]

-

This compound, prepared in a suitable vehicle (e.g., DMSO)

Procedure: